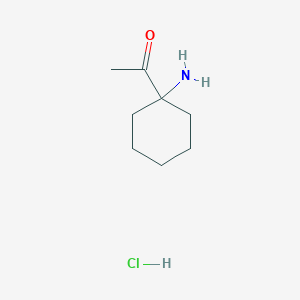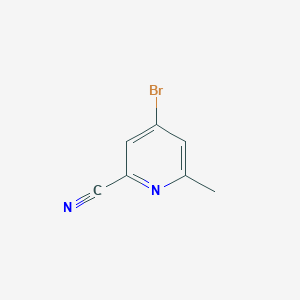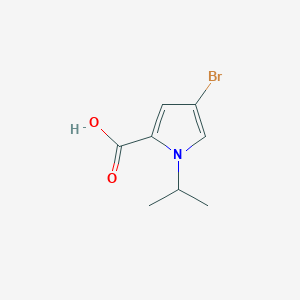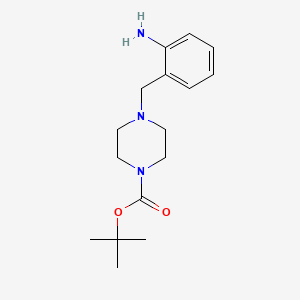
2-(1,3-Thiazol-2-yl)butan-2-amine
説明
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine consists of a thiazole ring attached to a butan-2-amine group. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a colorless to yellowish liquid with a melting point of -3°C and a boiling point of 161-163°C.科学的研究の応用
CO2 Capture
Ionic liquids incorporating a cation with an appended amine group, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, have been developed for CO2 capture. These ionic liquids can reversibly sequester CO2 as a carbamate salt, showing efficiency comparable to commercial amine sequestering reagents. This process benefits from being nonvolatile and water-independent, making it a promising approach for environmental applications (Bates et al., 2002).
Antitumor Activity
Compounds derived from the thiazole moiety, such as (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, have shown significant antitumor activity against various cancer cell lines. These findings suggest the potential of thiazole derivatives in developing new anticancer therapies (Hu et al., 2010).
Noncovalent Interactions in Drug Design
Studies on adamantane-1,3,4-thiadiazole hybrid derivatives have provided insights into the nature of noncovalent interactions, crucial for drug design. These interactions are fundamental in determining the binding affinities of drugs to their targets, thus influencing the efficacy and specificity of pharmaceutical agents (El-Emam et al., 2020).
Catalysis
Divalent ytterbium complexes have been synthesized and shown to be effective catalysts for intermolecular hydrophosphination and hydroamination reactions. This research opens up new avenues for the development of catalysts in synthetic organic chemistry, providing a route to a wide range of chemically modified molecules for various applications (Basalov et al., 2014).
Antimicrobial and DNA Protective Properties
Schiff bases derived from 1,3,4-thiadiazole-2-amine have demonstrated significant antimicrobial activity and DNA protective ability. These properties indicate the potential of such compounds in developing new antimicrobial agents and in protecting DNA from oxidative damage (Gür et al., 2020).
Tautomerism and Chemical Behavior
Research on N-(Pyridin-2-yl)thiazol-2-amine has uncovered dynamic tautomerism and divalent N(I) character in these compounds. Understanding these chemical behaviors is crucial for the design of molecules with specific electronic and structural properties, impacting their reactivity and interactions in chemical and biological systems (Bhatia et al., 2013).
将来の方向性
生化学分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative
Cellular Effects
The cellular effects of 2-(1,3-Thiazol-2-yl)butan-2-amine are not well-documented. Thiazoles have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUXQYEKFBUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247998-26-0 | |
| Record name | 2-(1,3-thiazol-2-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)


![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)



